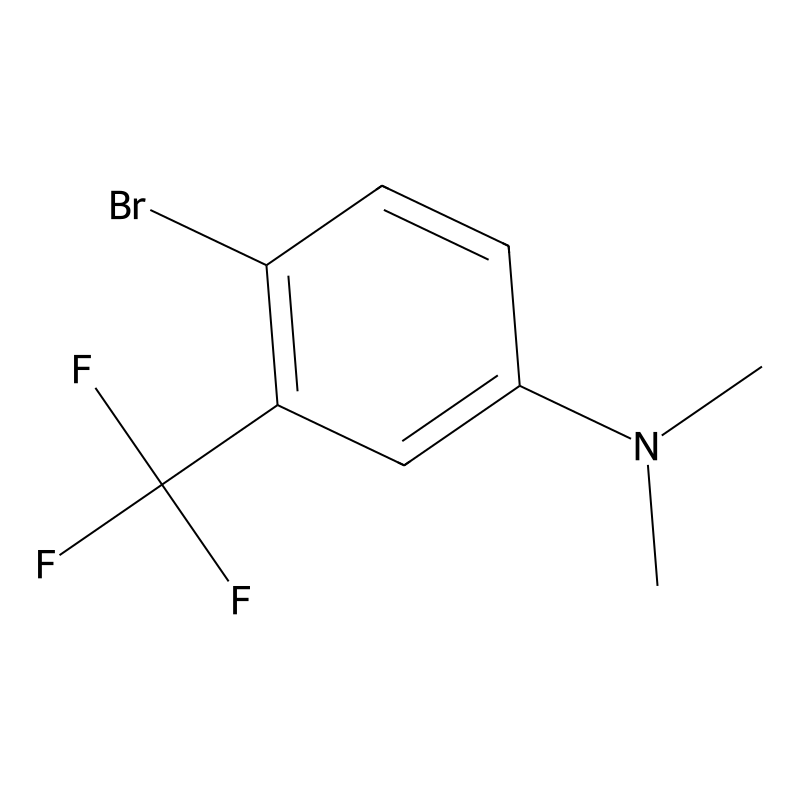

4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline can be synthesized through the methylation of 4-bromo-3-(trifluoromethyl)aniline with trimethyl phosphate. This method offers advantages in cost, yield, and ease of purification compared to other approaches. [Source: Organic Syntheses, ]

Potential Applications:

While the specific research applications of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline are not extensively documented, its structural features suggest potential applications in the following areas:

- Medicinal Chemistry: The presence of the bromine and trifluoromethyl groups, known as bioisosteres, can mimic the binding properties of other functional groups found in biologically active molecules. This characteristic can be exploited in the design and development of novel drugs. [Source: Biorganic & Medicinal Chemistry, ]

- Material Science: Aromatic amines with halogen and fluorinated substituents can exhibit interesting properties such as thermal stability, liquid crystallinity, and photoluminescence. These properties make them suitable candidates for the development of novel materials for applications in organic electronics, sensors, and optoelectronic devices. [Source: Advanced Materials, ]

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10BrF3N. It is a derivative of aniline, characterized by the presence of a bromine atom at the para position (4-position), two methyl groups attached to the nitrogen atom, and a trifluoromethyl group at the meta position (3-position). This unique substitution pattern imparts distinct electronic and steric properties, making it valuable in various chemical applications and organic synthesis processes. The compound is known for its role in bio

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

- Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions.

Common Reagents and Conditions- Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

- Oxidation: Potassium permanganate is often used as an oxidizing agent.

- Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction processes.

The outcomes of these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield various derivatives based on the nucleophile used.

Research indicates that derivatives of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline exhibit notable biological activity. Specifically, it has been shown to act as an agonist for sphingosine-1-phosphate receptors, which are critical in cellular signaling pathways involved in processes such as cell growth, survival, and migration. This interaction suggests potential therapeutic applications in areas such as anti-inflammatory treatments and immunomodulation.

The synthesis of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline typically involves several steps:

- Bromination: A solution of N,N-dimethyl-3-(trifluoromethyl)aniline is cooled to low temperatures (around -10°C) while brominating agents are added.

- Methylation: Following bromination, methylating agents like methyl iodide may be employed to introduce methyl groups onto the nitrogen atom.

One efficient method described involves using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a brominating agent under controlled temperature conditions to ensure high yield and selectivity .

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline finds diverse applications across various fields:

- Organic Synthesis: It serves as a key intermediate in synthesizing other complex organic molecules.

- Material Science: Its unique properties make it useful in developing new materials with specific functionalities.

- Pharmaceutical Research: Due to its biological activity, it is studied for potential therapeutic applications targeting specific receptors involved in disease processes.

Studies on 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline focus on its interactions with biological targets. Notably, its role as an agonist at sphingosine-1-phosphate receptors highlights its potential influence on cellular processes like migration and proliferation. Understanding these interactions is crucial for elucidating its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-N-methyl-3-(trifluoromethyl)aniline | C7H6BrF3N | Lacks one methyl group on nitrogen; differing reactivity. |

| 4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | Similar structure but lacks dimethyl substitution on nitrogen. |

| 5-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | Bromine at the 5-position alters electronic properties. |

| 4-Chloro-3-(trifluoromethyl)aniline | C7H6ClF3N | Chlorine substitution offers different reactivity patterns compared to bromine. |

Uniqueness

The uniqueness of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline lies in its specific combination of bromine, trifluoromethyl, and dimethyl groups. This combination results in distinct chemical properties that enhance its utility in various applications compared to similar compounds.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant